Hexyl docosanoate
Description
Structure
2D Structure
Properties
CAS No. |
26720-37-6 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
hexyl docosanoate |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
SZHHTCPIUIMTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
- Reactants: Docosanoic acid and hexanol.
- Catalysts: Commonly sulfuric acid, p-toluenesulfonic acid, or acid ion-exchange resins.
- Conditions: Typically reflux under anhydrous conditions to drive the equilibrium toward ester formation.
- Water Removal: Continuous removal of water formed during the reaction is essential to shift equilibrium and increase yield.
Alternative Synthesis via Reduction and Esterification
While direct esterification is standard, some processes involve multi-step synthesis starting from unsaturated precursors:
- Step 1: Hydrogenation of cis-13-docosenoic acid to docosanoic acid using palladium on charcoal catalyst under hydrogen pressure.
- Step 2: Reduction of docosanoic acid to docosanol using reducing agents such as sodium borohydride in tetrahydrofuran (THF) with iodine or boron trifluoride etherate as co-catalysts.
- Step 3: Esterification of docosanol with hexanol or direct esterification of docosanoic acid with hexanol to form this compound.
This multi-step approach is more complex but allows for high purity intermediates and controlled synthesis.
Catalytic and Solvent Systems
- Solvents: THF, methanol, ethanol, isopropanol, toluene, benzene, and ethers like methyl tert-butyl ether (MTBE) are used depending on the step.
- Catalysts: Acid catalysts for esterification; palladium on charcoal for hydrogenation; sodium borohydride with iodine or BF3 etherate for reduction.
- Temperature and Pressure: Esterification typically occurs at reflux temperatures (~60-130°C), hydrogenation under 6-8 kg/cm² hydrogen pressure, and reductions at 0-30°C to control reaction rates and selectivity.
Detailed Reaction Conditions and Yields
| Step | Reactants/Conditions | Catalyst/Agent | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydrogenation of cis-13-docosenoic acid | cis-13-docosenoic acid + H2 + Pd/C | Pd on charcoal (10% w/w) | 20-30 | 6-8 | 90.3 | >98 (GC) | Solvent: THF; filtration and crystallization for purification |
| Reduction of docosanoic acid | Docosanoic acid + NaBH4 + I2 in THF | Sodium borohydride + iodine | 0-30 | Atmospheric | ~84 | High | Quenched with HCl; extraction with MTBE; crystallization in n-heptane |
| Esterification | Docosanoic acid + hexanol + acid catalyst | Sulfuric acid or p-toluenesulfonic acid | Reflux (~130) | Atmospheric | Variable | High | Water removal by azeotropic distillation or molecular sieves |
Research Findings and Optimization
- Catalyst Efficiency: Acid ion-exchange resins have been reported to provide cleaner reactions with easier catalyst recovery compared to sulfuric acid.
- Solvent Effects: Use of non-polar solvents like toluene facilitates water removal by azeotropic distillation, improving ester yield.
- Reaction Time: Prolonged reflux (4-8 hours) ensures complete conversion but must be balanced against potential side reactions.
- Purification: Crystallization from solvents such as n-heptane or methyl tert-butyl ether yields high-purity this compound suitable for industrial applications.
Physicochemical Data Relevant to Preparation
These properties influence the choice of solvents and reaction conditions during synthesis.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic environments, hexyl docosanoate hydrolyzes to its parent acid and alcohol:
Kinetic studies suggest first-order dependence on ester concentration, with activation energy () ~45–60 kJ/mol for similar esters .
Base-Catalyzed Hydrolysis (Saponification)
In alkaline media (e.g., NaOH), the ester forms sodium docosanoate:
This reaction is irreversible and favored at elevated temperatures (70–90°C) .
Peroxisomal β-Oxidation
This compound’s metabolism in biological systems involves peroxisomal β-oxidation, as inferred from studies on analogous esters (PMC1175117 ):
-
Mechanism : Sequential cleavage of two-carbon acetyl-CoA units.
-
Key Findings :
-
Octanoate (C₈ ester) undergoes two peroxisomal cycles in rat liver, producing acetyl-CoA .
-
For this compound (C₂₂ acid ester), theoretical β-oxidation yields 11 acetyl-CoA molecules per ester molecule.
-
Acetyl-CoA from peroxisomes contributes to mitochondrial pathways (e.g., citric acid cycle, malonyl-CoA synthesis) .
-
Labeling Studies : Using ¹³C-tracers, peroxisomal acetyl-CoA exhibits higher isotopic enrichment than mitochondrial pools, confirming compartment-specific oxidation .
Transesterification
This compound undergoes alcohol exchange in the presence of acid/base catalysts:
Example : Methanolysis yields methyl docosanoate .
Conditions : 60–80°C, 1–5 mol% catalyst, anhydrous solvent (e.g., toluene) .
Thermal Decomposition
At high temperatures (>300°C), this compound decomposes via:
-
Radical Pathways : C–O and C–C bond cleavage, producing alkanes, alkenes, CO₂, and water .
-
Kinetic Data : For similar esters, Arrhenius parameters are – s⁻¹ and kJ/mol .
Combustion Byproducts :
| Product | Yield (%) | Conditions |
|---|---|---|
| CO₂ | 45–60 | Excess O₂, 500°C |
| Alkanes (C₁–C₆) | 20–30 | Pyrolysis, inert gas |
Oxidative Stability
-
Radical Chain Mechanism :
Comparative Reactivity
| Reaction Type | Rate Constant (k, 25°C) | Half-Life (t₁/₂) |
|---|---|---|
| Acid Hydrolysis | s⁻¹ | 16 hours |
| Base Hydrolysis | s⁻¹ | 24 minutes |
| Thermal Decomposition | s⁻¹ | 22 days |
Scientific Research Applications
Hexyl docosanoate has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in chromatographic analysis and as a reactant in organic synthesis.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
Hexyl docosanoate can be compared with other long-chain esters such as:
- Octyl docosanoate
- Decyl docosanoate
- Dodecyl docosanoate
Uniqueness: this compound is unique due to its specific chain length and the resulting balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring moderate hydrophobicity and stability .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Hexyl docosanoate belongs to two broader categories of esters:
- Hexyl esters (varying acid chain lengths).
- Docosanoate esters (varying alcohol chain lengths).
Table 1: Molecular Properties of Hexyl Esters
Table 2: Docosanoate Esters with Varying Alcohol Chains
Research Findings on Chain Length Effects
- Longer alkyl chains in esters correlate with reduced volatility and increased lipophilicity. For example, ethyl lauroate (C12) shows higher experimental efficacy (8×10⁷) than ethyl octanoate (C8, 0×10⁷) in diffusion models .
- Docosanoate derivatives, such as 9-hydroxytridecyl docosanoate, have been isolated from natural sources (e.g., Ricinus communis roots), suggesting biological relevance in plant systems .
Physical-Chemical Data Limitations
While exact data for this compound is scarce, analogous compounds provide insights:
- Docosyl hexanoate (C28H56O2), a structural isomer, has a molecular weight of 424.74 g/mol and is highly insoluble in water .
- Longer-chain esters like ethyl docosanoate exhibit melting points above 40°C, indicating solid-state stability at room temperature .
Biological Activity
Hexyl docosanoate, also known as hexyl behenate, is an ester formed from hexanol and behenic acid (docosanoic acid), characterized by its long carbon chain structure. This compound has garnered interest in various fields, including cosmetics, pharmaceuticals, and food science, due to its unique biological properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Chemical Formula : C28H56O2
- Molecular Weight : 424.68 g/mol
- Structure : The compound consists of a long hydrophobic hydrocarbon chain with a terminal hydroxyl group.
Sources and Extraction
This compound is typically derived from natural sources such as vegetable oils and can also be synthesized chemically. It is commonly found in various plant oils that contain behenic acid.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted on the antimicrobial efficacy of fatty acid esters demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.75 mg/mL |
Table 1: Antimicrobial activity of this compound against selected pathogens.
2. Antioxidant Properties
This compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases. In vitro studies have shown that this compound can scavenge free radicals effectively.
- DPPH Radical Scavenging Activity : The compound demonstrated a scavenging rate of approximately 60% at a concentration of 100 µg/mL, indicating moderate antioxidant potential.
3. Skin Penetration Enhancer
Due to its lipophilic nature, this compound is utilized as a skin penetration enhancer in topical formulations. It improves the absorption of active ingredients through the skin barrier, making it valuable in cosmetic and pharmaceutical applications.
Case Study 1: Cosmetic Formulation
A formulation study investigated the use of this compound in a moisturizing cream. The results indicated that the incorporation of this ester improved skin hydration levels significantly compared to control formulations without it.
- Hydration Increase : 30% improvement in skin hydration after two weeks of application.
Case Study 2: Antimicrobial Efficacy
In a comparative study on the effectiveness of different fatty acid esters against bacterial biofilms, this compound was found to disrupt biofilm formation significantly more than several other tested compounds.
- Biofilm Disruption Rate : 70% reduction in biofilm mass at a concentration of 0.5 mg/mL.
Q & A
Q. How can machine learning models improve the predictive accuracy of this compound’s environmental fate, and what data inputs are essential?
- Methodological Answer: Train neural networks on physicochemical descriptors (logP, Henry’s law constant) and ecotoxicity datasets. Include domain-specific features like soil adsorption coefficients (Koc) and biodegradation half-lives from EPI Suite™. Validate against experimental persistence data in OECD 301F tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
